molecular formula C16H13ClN2O2S B11334636 Ethyl {[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}acetate

Ethyl {[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}acetate

Cat. No.: B11334636
M. Wt: 332.8 g/mol
InChI Key: WGQQIPJIIXPSSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-{[6-(4-CHLOROPHENYL)-3-CYANOPYRIDIN-2-YL]SULFANYL}ACETATE is a synthetic organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chlorophenyl group, a cyano group, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[6-(4-CHLOROPHENYL)-3-CYANOPYRIDIN-2-YL]SULFANYL}ACETATE typically involves the reaction of 6-(4-chlorophenyl)-3-cyanopyridine-2-thiol with ethyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of ETHYL 2-{[6-(4-CHLOROPHENYL)-3-CYANOPYRIDIN-2-YL]SULFANYL}ACETATE can be optimized by using continuous flow reactors. This allows for better control of reaction parameters and improved yield. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[6-(4-CHLOROPHENYL)-3-CYANOPYRIDIN-2-YL]SULFANYL}ACETATE undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsroom temperature, aqueous or organic solvent.

    Reduction: Lithium aluminum hydride; reaction conditionsanhydrous ether, reflux.

    Substitution: Hydrochloric acid or sodium hydroxide; reaction conditionsaqueous solution, heat.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

ETHYL 2-{[6-(4-CHLOROPHENYL)-3-CYANOPYRIDIN-2-YL]SULFANYL}ACETATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 2-{[6-(4-CHLOROPHENYL)-3-CYANOPYRIDIN-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the cyano and chlorophenyl groups enhances its binding affinity and specificity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

ETHYL 2-{[6-(4-CHLOROPHENYL)-3-CYANOPYRIDIN-2-YL]SULFANYL}ACETATE can be compared with other pyridine derivatives such as:

    ETHYL 2-{[6-(4-BROMOPHENYL)-3-CYANOPYRIDIN-2-YL]SULFANYL}ACETATE: Similar structure but with a bromophenyl group instead of a chlorophenyl group.

    ETHYL 2-{[6-(4-METHOXYPHENYL)-3-CYANOPYRIDIN-2-YL]SULFANYL}ACETATE: Contains a methoxyphenyl group, which may alter its chemical reactivity and biological activity.

The uniqueness of ETHYL 2-{[6-(4-CHLOROPHENYL)-3-CYANOPYRIDIN-2-YL]SULFANYL}ACETATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H13ClN2O2S

Molecular Weight

332.8 g/mol

IUPAC Name

ethyl 2-[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanylacetate

InChI

InChI=1S/C16H13ClN2O2S/c1-2-21-15(20)10-22-16-12(9-18)5-8-14(19-16)11-3-6-13(17)7-4-11/h3-8H,2,10H2,1H3

InChI Key

WGQQIPJIIXPSSO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=C(C=CC(=N1)C2=CC=C(C=C2)Cl)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.